molecular formula C28H32FN7O2 B1672350 4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide

4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide

Cat. No.: B1672350
M. Wt: 517.6 g/mol
InChI Key: UKKOZAHWQFYYRW-UHFFFAOYSA-N
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Description

    GSK1326255A: is a potent and selective inhibitor of . It exhibits oral activity and effectively inhibits tumor growth both in vitro and in vivo.

  • PRMT5 is an enzyme responsible for methylating arginine residues in proteins, playing a crucial role in gene expression regulation and cellular processes.
  • Preparation Methods

      Synthetic Routes: The synthetic route for GSK1326255A is proprietary, but it involves several key steps to assemble the compound’s structure.

      Reaction Conditions: Specific reaction conditions are not publicly disclosed, but the synthesis likely includes various organic transformations.

      Industrial Production: Information on large-scale industrial production methods is limited due to its research-focused nature.

  • Chemical Reactions Analysis

      Reactions Undergone: GSK1326255A may undergo various reactions, including oxidation, reduction, and substitution. detailed mechanistic studies are not widely available.

      Common Reagents and Conditions: Reagents such as oxidants, reducing agents, and nucleophiles are likely involved. Conditions would depend on the specific transformation.

      Major Products: The major products formed during these reactions would be derivatives of GSK1326255A with modified functional groups.

  • Scientific Research Applications

      Chemistry: Researchers study GSK1326255A to understand its reactivity, stability, and potential modifications.

      Biology: Investigating its impact on cellular processes, gene expression, and epigenetic regulation.

      Medicine: GSK1326255A’s potential as an anticancer agent due to PRMT5 inhibition.

      Industry: Although not directly used in industry, insights from research may inspire drug development.

  • Mechanism of Action

      Targets: GSK1326255A specifically inhibits PRMT5, disrupting its methyltransferase activity.

      Pathways: By inhibiting PRMT5, it affects downstream pathways related to gene expression, cell growth, and differentiation.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C28H32FN7O2

    Molecular Weight

    517.6 g/mol

    IUPAC Name

    4-fluoro-2-[[2-[2-methoxy-4-(1-propylpiperidin-4-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide

    InChI

    InChI=1S/C28H32FN7O2/c1-3-12-36-13-9-17(10-14-36)18-4-7-22(24(15-18)38-2)33-28-34-26-21(8-11-31-26)27(35-28)32-23-16-19(29)5-6-20(23)25(30)37/h4-8,11,15-17H,3,9-10,12-14H2,1-2H3,(H2,30,37)(H3,31,32,33,34,35)

    InChI Key

    UKKOZAHWQFYYRW-UHFFFAOYSA-N

    SMILES

    CCCN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=CC(=C5)F)C(=O)N)OC

    Canonical SMILES

    CCCN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=CC(=C5)F)C(=O)N)OC

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    GSK1326255A;  GSK 1326255A;  GSK-1326255A; 

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide
    Reactant of Route 2
    4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide
    Reactant of Route 3
    Reactant of Route 3
    4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide
    Reactant of Route 4
    4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide
    Reactant of Route 5
    Reactant of Route 5
    4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide
    Reactant of Route 6
    4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide

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